molecular formula C11H14N2O2 B14840109 3-Cyclopropoxy-5-ethylisonicotinamide

3-Cyclopropoxy-5-ethylisonicotinamide

Cat. No.: B14840109
M. Wt: 206.24 g/mol
InChI Key: RYEBBBKXAJWCHN-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-ethylisonicotinamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol It is a derivative of isonicotinamide, characterized by the presence of a cyclopropoxy group and an ethyl group attached to the isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-ethylisonicotinamide typically involves the reaction of 3-cyclopropoxy-5-ethylisonicotinaldehyde with an appropriate amine under specific conditions. The aldehyde can be prepared through the cyclopropanation of an appropriate precursor, followed by oxidation to form the aldehyde . The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-ethylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-Cyclopropoxy-5-ethylisonicotinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-ethylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropoxy-5-ethylisonicotinamide include other isonicotinamide derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the cyclopropoxy and ethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-cyclopropyloxy-5-ethylpyridine-4-carboxamide

InChI

InChI=1S/C11H14N2O2/c1-2-7-5-13-6-9(10(7)11(12)14)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H2,12,14)

InChI Key

RYEBBBKXAJWCHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1C(=O)N)OC2CC2

Origin of Product

United States

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